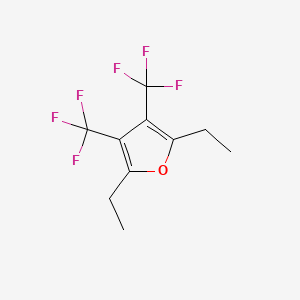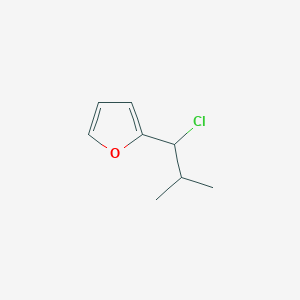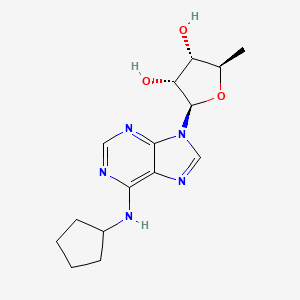![molecular formula C24H28N4O5 B12906051 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide CAS No. 61867-02-5](/img/no-structure.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the glycine residue, followed by L-proline and L-phenylalaninamide. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, L-proline, and L-phenylalaninamide are protected using benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Hydrolysis: Glycine, L-proline, and L-phenylalaninamide.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection during synthesis and can be removed to activate the compound. The peptide sequence allows for specific binding to target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Similar structure but with a D-proline residue.
N-[(Benzyloxy)carbonyl]glycylglycine: Contains glycine instead of L-proline and L-phenylalaninamide.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains L-cysteine instead of L-proline and L-phenylalaninamide.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is unique due to its specific peptide sequence, which imparts distinct biochemical properties and potential applications. The presence of L-proline and L-phenylalaninamide residues allows for unique interactions with biological targets, making it valuable in research and therapeutic contexts.
Eigenschaften
| 61867-02-5 | |
Molekularformel |
C24H28N4O5 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
benzyl N-[2-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C24H28N4O5/c25-22(30)19(14-17-8-3-1-4-9-17)27-23(31)20-12-7-13-28(20)21(29)15-26-24(32)33-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H2,25,30)(H,26,32)(H,27,31)/t19-,20-/m0/s1 |
InChI-Schlüssel |
ZLMPDVKTWVXBEH-PMACEKPBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)

![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)




